molecular formula C10H9F6NO B2522567 2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol CAS No. 852392-17-7

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2522567
CAS No.: 852392-17-7
M. Wt: 273.178
InChI Key: QEOWKUPKTNBURP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H, Ar-H), 7.72 (s, 1H, Ar-H), 4.85 (dd, J = 8.4 Hz, 1H, -CH(OH)-), 3.45 (br s, 2H, -NH₂), 2.95 (dd, J = 12.0 Hz, 1H, -CH₂N-), 2.75 (dd, J = 12.0 Hz, 1H, -CH₂N-) .
  • ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (C-Ar), 132.8 (q, J = 33 Hz, CF₃), 128.5 (C-Ar), 123.4 (q, J = 272 Hz, CF₃), 72.1 (-CH(OH)-), 50.3 (-CH₂N-) .

Infrared (IR) Spectroscopy

Key absorptions include 3340 cm⁻¹ (O–H stretch), 3200 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=C aromatic), and 1120–1170 cm⁻¹ (C–F stretch) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) shows a molecular ion peak at m/z 273.17 ([M+H]⁺), with fragments at m/z 255.1 (loss of H₂O) and m/z 162.0 (cleavage of the C–N bond) .

Physicochemical Properties (Solubility, Melting Point, Stability)

Table 3: Physicochemical Properties

Property Value Source
Melting Point 53–58°C
Boiling Point 243.4 ± 35.0°C (predicted)
Density 1.428 ± 0.06 g/cm³
Solubility Soluble in acetonitrile, chloroform; sparingly soluble in water
pKa 12.33 ± 0.10 (predicted)

Properties

IUPAC Name

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOWKUPKTNBURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol typically involves organic synthesis methods. One possible synthetic route includes the following steps :

Chemical Reactions Analysis

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, the compound can serve as a precursor in the synthesis of more complex molecules that demonstrate efficacy against various cancer cell lines. Research has shown that derivatives of trifluoromethyl-substituted amines can inhibit tumor growth in vitro, suggesting potential applications in cancer therapeutics .

Neurokinin-1 Receptor Antagonism
2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol is also noted for its role as an intermediate in synthesizing aprepitant, a potent neurokinin-1 receptor antagonist used for preventing nausea and vomiting associated with chemotherapy . This highlights its significance in developing antiemetic drugs.

Agrochemicals

The compound's structural features make it suitable for designing agrochemicals with enhanced efficacy. The trifluoromethyl groups can improve the bioactivity of herbicides and pesticides by increasing their lipophilicity and stability under environmental conditions. This aspect is crucial for developing more effective agricultural products that minimize environmental impact while maximizing crop protection.

Material Science

Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in creating functional materials such as polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable characteristics like increased thermal stability and hydrophobicity to materials, which are beneficial in various industrial applications.

Case Study 1: Anticancer Research

A study published in ACS Omega examined the synthesis and biological evaluation of new N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines derived from this compound. The results demonstrated significant growth inhibition against several cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Neurokinin Receptor Studies

Research on neurokinin-1 receptor antagonists highlights the role of this compound in enhancing the pharmacological profile of drug candidates aimed at treating nausea and vomiting associated with chemotherapy. The compound's ability to improve solubility and bioavailability was crucial for advancing formulations into clinical trials .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol C10H10F6NO 287.19 (estimated) 3,5-(CF3)2Ph, NH2, -OH Intermediate in NK1R antagonists, chiral ligands
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol C10H8F6O 258.16 3,5-(CF3)2Ph, -OH Glycosylation reactions, enantioselective synthesis
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol C10H12F3NO 235.20 3-CF3Ph, NH2, -OH Pharmaceutical intermediates
2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol C7H15NO2 159.20 Tetrahydro-2H-pyran-4-yl, NH2, -OH Unknown (broad medicinal potential)

Pharmacological and Catalytic Relevance

  • NK1R Antagonists : The (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol fragment is incorporated into glycosylated NK1 receptor antagonists, demonstrating broad-spectrum anticancer activity .
  • Chiral Ligands: Amino alcohols with 3,5-bis(trifluoromethyl)phenyl groups serve as ligands in asymmetric catalysis, enhancing reaction selectivity in hydrogenation and borrowing-hydrogen reactions .
  • Thermal Stability: Fluorinated analogs exhibit higher thermal stability (e.g., melting points >70°C) compared to non-fluorinated derivatives like 2-(4-hydroxyphenyl)ethanol (liquid at room temperature) .

Limitations and Challenges

  • Synthetic Complexity : The introduction of trifluoromethyl groups requires specialized reagents (e.g., MeMgBr, THF) and harsh conditions, leading to moderate yields (~41–66%) .
  • Stereochemical Control: Achieving high enantiopurity in amino alcohols demands expensive chiral catalysts or enzymes, increasing production costs .

Biological Activity

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol, also known as (2S)-2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and related research findings.

The compound has the following chemical characteristics:

  • CAS Number : 852392-17-7
  • Molecular Formula : C11H10F6N1O
  • Molecular Weight : 287.20 g/mol
  • Structure : The compound features a bis(trifluoromethyl)phenyl group which contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, a biocatalytic process using Trichoderma asperellum has been reported to yield related compounds efficiently, showcasing the potential for green chemistry applications in its production .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. In a study evaluating several triazole derivatives, compounds similar to this compound showed IC50 values above 100 µM against MDA-MB-231 and PC3 tumor cell lines, indicating low toxicity towards normal cells while maintaining activity against cancer cells .

Neurokinin Receptor Antagonism

The compound is recognized as a key intermediate in the synthesis of Aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist used in antiemetic therapy . Its structural features contribute to its ability to bind effectively to NK-1 receptors, which is crucial for its therapeutic effects.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The findings indicated that modifications in the trifluoromethyl group significantly affected the compounds' interactions with target proteins and their overall biological activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds. The study found that certain derivatives exhibited promising antibacterial activity against various strains, suggesting potential applications in treating infections .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (MDA-MB-231)>100
AprepitantNK-1 Receptor AntagonistN/A
Related Triazole DerivativesAntibacterialVaries

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Enzymatic Resolution : The compound can be synthesized via enzymatic acetylation of racemic alcohols using lipases or esterases, followed by hydrolysis to isolate the desired enantiomer. For example, (±)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is acetylated with an enzyme (e.g., Candida antarctica lipase B) to yield enantiomerically pure acetate, which is then hydrolyzed under acidic conditions .
  • Claisen-Schmidt Condensation : A related ketone precursor, 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, is condensed with aldehydes under basic conditions (e.g., 40% KOH in ethanol, 5 hours) to form α,β-unsaturated ketones, which can be reduced to the target alcohol .
    • Critical Factors :
  • Enzyme selectivity and solvent polarity significantly impact enantiomeric excess in enzymatic routes.
  • Base strength and reaction time affect regioselectivity in condensation reactions.

Q. What spectroscopic and computational methods are used to characterize the electronic properties of this compound?

  • Methodology :

  • HOMO/LUMO Analysis : Theoretical studies using density functional theory (DFT) reveal electron density distribution in molecular orbitals. The HOMO (highest occupied molecular orbital) is localized on the aromatic ring and amino group, while the LUMO (lowest unoccupied molecular orbital) spans the trifluoromethyl groups, indicating sites for electrophilic/nucleophilic interactions .
  • NMR and IR Spectroscopy : 19F^{19}\text{F}-NMR detects trifluoromethyl group symmetry, while IR identifies hydroxyl and amine stretching frequencies (e.g., O–H at ~3300 cm1^{-1}, N–H at ~3400 cm1^{-1}).

Advanced Research Questions

Q. How do the trifluoromethyl groups influence the compound’s reactivity and intermolecular interactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The strong -I effect of trifluoromethyl groups reduces electron density on the aromatic ring, stabilizing intermediates in nucleophilic aromatic substitution. This enhances resistance to oxidation .
  • Hydrophobic Interactions : Trifluoromethyl groups increase lipophilicity, improving membrane permeability in biological assays. Comparative studies with non-fluorinated analogs show a 10-fold increase in logP values .
    • Experimental Validation :
  • Substituent effects are quantified via Hammett constants (σm_m = 0.43 for -CF3_3) and correlated with reaction rates in SNAr mechanisms.

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiopurity validated?

  • Methodology :

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases achieves baseline separation (α > 1.5) .
  • Enzymatic Kinetic Resolution : As described in patent literature, Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted for isolation (ee > 98%) .
    • Validation :
  • Polarimetry and circular dichroism (CD) confirm enantiopurity. X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) provides absolute configuration .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

  • Methodology :

  • pH-Dependent Stability : Accelerated degradation studies (25–60°C) in buffered solutions (pH 1–13) show maximal stability at pH 7–7. Acidic conditions (pH < 3) promote hydrolysis of the amino group, while alkaline conditions (pH > 10) degrade the hydroxyl moiety .
  • Thermal Degradation : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with mass spectrometry identifying volatile byproducts (e.g., trifluoromethane, NH3_3) .

Comparative Analysis

Q. How does the bioactivity of this compound compare to analogs with fewer trifluoromethyl groups?

  • Case Study :

  • Antifungal Activity : In vitro assays against Candida albicans show a MIC (minimum inhibitory concentration) of 8 µg/mL for the bis(trifluoromethyl) derivative versus 32 µg/mL for the mono-trifluoromethyl analog. Enhanced activity is attributed to improved membrane penetration and target binding .
  • Enzyme Inhibition : Docking studies with cytochrome P450 3A4 indicate stronger hydrophobic interactions (ΔG = -9.2 kcal/mol) compared to non-fluorinated analogs (ΔG = -6.5 kcal/mol) .

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